molecular formula C11H11N B1597452 1-(4-Methylphenyl)-1H-pyrrole CAS No. 827-60-1

1-(4-Methylphenyl)-1H-pyrrole

Cat. No.: B1597452
CAS No.: 827-60-1
M. Wt: 157.21 g/mol
InChI Key: VYUNLDVEMSMJNP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with a 4-methylphenyl group. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is often isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂), acidic conditions (e.g., sulfuric acid)

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups

    Reduction: Hydrogenated pyrrole compounds

    Substitution: Halogenated or nitro-substituted pyrrole derivatives

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic properties.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-1H-pyrrole: Contains a methoxy group instead of a methyl group, leading to variations in reactivity and applications.

    1-(4-Chlorophenyl)-1H-pyrrole:

Properties

IUPAC Name

1-(4-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNLDVEMSMJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297601
Record name 1-(4-Methylphenyl)-1H-pyrrole
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-60-1
Record name 1-(4-Methylphenyl)pyrrole
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Record name 1-(4-Methylphenyl)pyrrole
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Record name 1-(4-Methylphenyl)-1H-pyrrole
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Record name 1-(4-Methylphenyl)-1H-pyrrole
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Record name 1-(4-Methylphenyl)pyrrole
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Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to the procedure described in European Patent Application 480204. 4-Methylaniline (30 g, 280 mmol), 2,5-dimethoxytetrahydrofuran (22 g, 166 mmol) and acetic acid (200 mL) were combined under a nitrogen atmosphere and heated at -100° C. for 90 minutes. The solvent was removed under reduced pressure and the residue obtained suspended in hexane and filtered. The filtrate was passed through a pad of silica gel and concentrated in vacuo. The residue obtained was crystallized from methanol to afford 10.6 g (45%) of the title compound. MS (DCI/NH3) m/e 158 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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